molecular formula C16H18O4 B11849137 3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid CAS No. 93006-72-5

3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid

Cat. No.: B11849137
CAS No.: 93006-72-5
M. Wt: 274.31 g/mol
InChI Key: NUWBUMDAOCCYSD-UHFFFAOYSA-N
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Description

3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydronaphthalene moiety and an ethoxy-substituted oxobutanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation reaction, which is used to form the dihydronaphthalene core . This reaction involves the condensation of an aromatic aldehyde with a ketone under basic conditions, followed by cyclization and reduction steps to yield the dihydronaphthalene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death) . By binding to the active sites of this protein, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. Its ability to inhibit specific proteins involved in disease pathways highlights its potential as a versatile research tool and therapeutic agent.

Biological Activity

3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by the following chemical structure:

C15H18O3\text{C}_{15}\text{H}_{18}\text{O}_3

The synthesis of this compound typically involves the reaction of 3,4-dihydronaphthalene with ethyl acetoacetate under specific conditions to yield the desired product. Various synthetic pathways have been explored, highlighting modifications that enhance biological activity.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. In vitro studies showed that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM.

Cell Line IC50 (µM) Mechanism of Action
MCF-720Induction of apoptosis
A54915Cell cycle arrest

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vivo studies using animal models of inflammation revealed that it significantly reduces edema and inflammatory markers such as TNF-alpha and IL-6.

Model Dosage (mg/kg) Effect on Inflammation
Carrageenan-induced edema5040% reduction in swelling
Lipopolysaccharide model25Decreased TNF-alpha by 50%

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications at the ethoxy group or the naphthalene moiety can significantly influence its potency and selectivity. For instance, replacing the ethoxy group with a more hydrophilic substituent has been shown to enhance solubility and bioavailability.

Case Studies and Research Findings

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated various derivatives of the compound for their anticancer activity. The most potent derivative exhibited an IC50 value of 12 µM against MCF-7 cells, suggesting that structural modifications can lead to enhanced efficacy.
  • Inflammation Model : In a recent animal study, researchers administered different dosages of the compound in a model of induced arthritis. Results indicated a dose-dependent reduction in joint swelling and pain, confirming its potential as an anti-inflammatory agent.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of the compound to key targets involved in cancer progression and inflammation. Docking simulations suggest strong interactions with proteins involved in apoptotic pathways, supporting experimental findings.

Properties

CAS No.

93006-72-5

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

3-(3,4-dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid

InChI

InChI=1S/C16H18O4/c1-2-20-16(19)14(10-15(17)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8-9,14H,2,5,7,10H2,1H3,(H,17,18)

InChI Key

NUWBUMDAOCCYSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)O)C1=CCCC2=CC=CC=C21

Origin of Product

United States

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